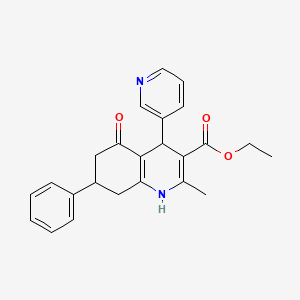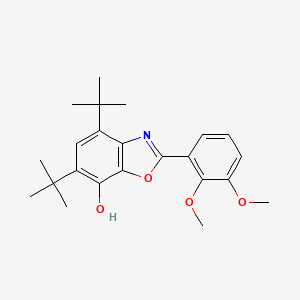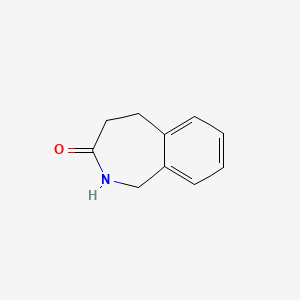![molecular formula C26H36N2O6 B5147060 3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(4-morpholinyl)-2-propanol]](/img/structure/B5147060.png)
3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(4-morpholinyl)-2-propanol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(4-morpholinyl)-2-propanol]', commonly known as Bis-MPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, material science, and catalysis. Bis-MPA is a versatile molecule, and its unique chemical properties make it an ideal candidate for various applications.
Mécanisme D'action
The mechanism of action of Bis-MPA is not well understood, and further research is needed to fully elucidate its mode of action. However, it is believed that Bis-MPA exerts its effects through the inhibition of various enzymes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
Bis-MPA has been shown to possess various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. Additionally, Bis-MPA has been shown to possess neuroprotective effects and has been used in the development of new drugs for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Bis-MPA possesses several advantages as a research tool, including its ease of synthesis, high stability, and versatility. However, Bis-MPA also has some limitations, including its relatively high cost and limited solubility in some solvents.
Orientations Futures
There are several future directions for research on Bis-MPA. One potential area of research is the development of new cancer drugs based on Bis-MPA. Additionally, further research is needed to fully elucidate the mechanism of action of Bis-MPA and its potential applications in the treatment of neurodegenerative diseases. Furthermore, Bis-MPA can be used as a building block for the synthesis of various polymers, and further research is needed to explore its potential applications in material science. Lastly, the development of new catalysts based on Bis-MPA can lead to the discovery of new chemical reactions and the development of new materials.
Méthodes De Synthèse
Bis-MPA can be synthesized through a simple one-pot reaction between 4-hydroxybenzaldehyde, morpholine, and 2-methylpropanal in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by a cyclization reaction to form the final product. The synthesis process is relatively simple and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
Bis-MPA has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, Bis-MPA has been shown to possess anti-cancer properties and has been used in the development of new cancer drugs. In material science, Bis-MPA has been used as a building block for the synthesis of various polymers, including dendrimers, hyperbranched polymers, and block copolymers. In catalysis, Bis-MPA has been used as a ligand in the development of new catalysts for various chemical reactions.
Propriétés
IUPAC Name |
1-[4-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]phenoxy]-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O6/c29-23(17-27-9-13-31-14-10-27)19-33-25-5-1-21(2-6-25)22-3-7-26(8-4-22)34-20-24(30)18-28-11-15-32-16-12-28/h1-8,23-24,29-30H,9-20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKCWYCTTFAQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC(CN4CCOCC4)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-[Biphenyl-4,4'-diylbis(oxy)]bis[1-(morpholin-4-yl)propan-2-ol] | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-[2-(methylthio)phenyl]urea](/img/structure/B5146985.png)
![5-[6-(diethylamino)-3-pyridazinyl]-2-methylbenzenesulfonamide](/img/structure/B5146992.png)
![8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5146999.png)

![propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5147012.png)

![4-bromo-2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5147020.png)

![(3'R*,4'R*)-1'-{3-[(diethylamino)methyl]-4-methoxybenzyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B5147035.png)




